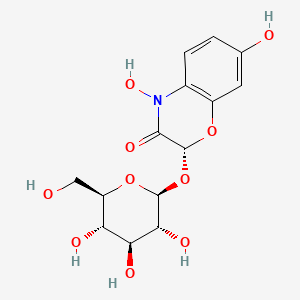
TRIBOA beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIBOA beta-D-glucoside is a beta-D-glucoside compound characterized by having ®-2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one as the anomeric substituent . It is a naturally occurring compound found in certain plants, particularly in the grasses family. This compound is known for its role in plant defense mechanisms, acting as a natural pesticide and exhibiting allelopathic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: TRIBOA beta-D-glucoside can be synthesized through the glucosylation of chemically synthesized TRIBOA. This process involves the use of UDP-glucosyltransferase enzymes, such as BX8, which facilitate the attachment of a glucose moiety to the TRIBOA molecule .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources where it naturally occurs. The process includes harvesting the plant material, followed by extraction using solvents, and purification through chromatographic techniques to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: TRIBOA beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzoxazinone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
TRIBOA beta-D-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucosylation reactions and enzyme kinetics.
Biology: Investigated for its role in plant defense mechanisms and its impact on herbivores and pathogens.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural pesticides and herbicides due to its allelopathic properties.
Mécanisme D'action
The mechanism of action of TRIBOA beta-D-glucoside involves its interaction with specific molecular targets in plants and pests. In plants, it acts as a defense compound by inhibiting the growth of herbivores and pathogens. The compound is hydrolyzed by beta-glucosidases to release the active aglycone, which exerts its toxic effects on the target organisms. The molecular pathways involved include the inhibition of digestive enzymes in herbivores and the disruption of cellular processes in pathogens .
Comparaison Avec Des Composés Similaires
TRIBOA beta-D-glucoside is unique due to its specific structure and the presence of the benzoxazinone ring. Similar compounds include:
DIMBOA beta-D-glucoside: Another benzoxazinone glucoside with a methoxy group at the 7-position.
DIBOA beta-D-glucoside: A benzoxazinone glucoside without the methoxy group.
HMBOA beta-D-glucoside: A hydroxamic acid derivative with a different substitution pattern on the benzoxazinone ring.
These compounds share similar biosynthetic pathways and functions but differ in their specific chemical structures and biological activities.
Propriétés
Formule moléculaire |
C14H17NO10 |
|---|---|
Poids moléculaire |
359.28 g/mol |
Nom IUPAC |
(2R)-4,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO10/c16-4-8-9(18)10(19)11(20)13(24-8)25-14-12(21)15(22)6-2-1-5(17)3-7(6)23-14/h1-3,8-11,13-14,16-20,22H,4H2/t8-,9-,10+,11-,13+,14-/m1/s1 |
Clé InChI |
YCPMEKOJGFYFJJ-TWTZXXGESA-N |
SMILES isomérique |
C1=CC2=C(C=C1O)O[C@@H](C(=O)N2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1=CC2=C(C=C1O)OC(C(=O)N2O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


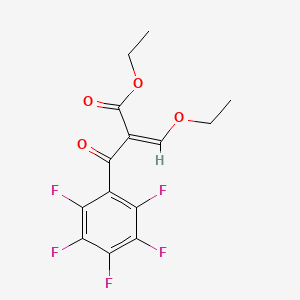
amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
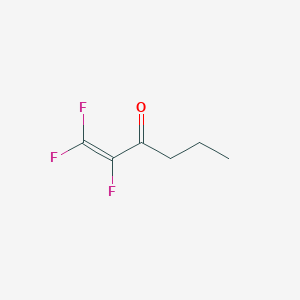
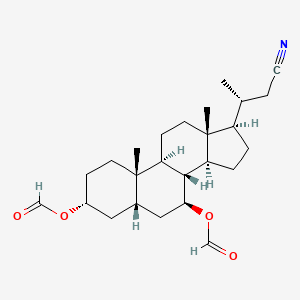

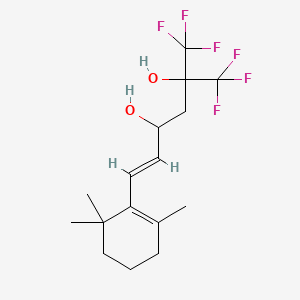
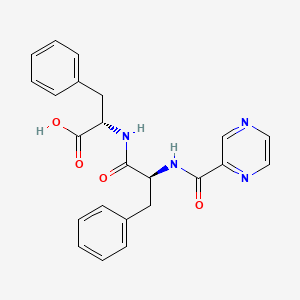
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
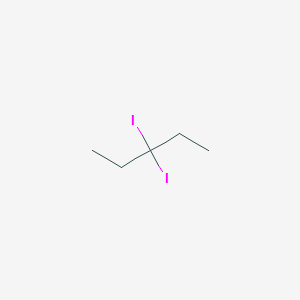
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
